molecular formula C16H18N2O2 B7662523 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate

1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate

Cat. No.: B7662523
M. Wt: 270.33 g/mol
InChI Key: MTAVUMWFOUNMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of several neurological disorders.

Mechanism of Action

CPP-115 exerts its pharmacological effects by inhibiting 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT, which leads to an increase in the levels of this compound in the brain. This compound is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of this compound, CPP-115 enhances the inhibitory tone in the brain, which can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, which can have several biochemical and physiological effects. This compound is known to have anxiolytic, anticonvulsant, and sedative effects, which may be beneficial in the treatment of anxiety and epilepsy. Additionally, this compound has been shown to modulate the reward pathway in the brain, which may have implications for the treatment of addiction.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for laboratory experiments, including its high potency and selectivity for 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, its mechanism of action may be influenced by other factors, such as the levels of other neurotransmitters in the brain, which can complicate its interpretation in laboratory experiments.

Future Directions

CPP-115 has several potential future directions for research, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to evaluate its safety and efficacy in human subjects, as well as its long-term effects on brain function. Finally, the development of more potent and selective 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT inhibitors may have implications for the treatment of neurological disorders in the future.

Synthesis Methods

CPP-115 is synthesized through a multistep process involving the condensation of 2-cyclopropylacetylpyridine with pyrrolidine-1-carboxylic acid, followed by esterification with 3-hydroxypyridine-4-carboxylic acid. The final product is obtained through a cyclization reaction.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizures and anxiety-like behavior in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CPP-115 in human subjects.

Properties

IUPAC Name

1-cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-14(12-5-6-12)20-16(19)13-7-8-15(17-11-13)18-9-3-4-10-18/h1,7-8,11-12,14H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVUMWFOUNMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)OC(=O)C2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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